(2S)-2-methylpiperidine-2-carboxamide
Description
Properties
CAS No. |
132235-44-0 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(2S)-2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m0/s1 |
InChI Key |
UJJZRIQSYSSYFS-ZETCQYMHSA-N |
SMILES |
CC1(CCCCN1)C(=O)N |
Isomeric SMILES |
C[C@]1(CCCCN1)C(=O)N |
Canonical SMILES |
CC1(CCCCN1)C(=O)N |
Synonyms |
2-Piperidinecarboxamide,2-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
(2S)-1-Hydroxypiperidine-2-Carboxylic Acid
- Structure : Features a hydroxyl (-OH) group at the 1-position and a carboxylic acid (-COOH) at the 2-position.
- Key Differences : The absence of a methyl group and carboxamide substituent reduces steric hindrance compared to (2S)-2-methylpiperidine-2-carboxamide. The carboxylic acid group enhances polarity, increasing water solubility but limiting membrane permeability.
- Applications : Primarily used in peptide synthesis and as a chiral auxiliary.
Benzyl (2S,5R)-5-Amino-2-Methylpiperidine-1-Carboxylate
- Structure: Incorporates a benzyl carbamate (Cbz) protecting group at the 1-position and an amino (-NH₂) group at the 5-position.
- Key Differences: The Cbz group improves stability during synthetic processes but requires deprotection for biological activity. The amino group introduces basicity, altering pH-dependent solubility.
- Applications : A key intermediate in the synthesis of bioactive molecules, such as kinase inhibitors.
Pyrrolidine-Based Analogs
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-Methylbutyl]-2-Pyrrolidinecarboxamide
- Structure : A five-membered pyrrolidine ring with a carboxamide and a bulky hydroxydiphenylmethyl substituent.
- The bulky substituent may enhance binding specificity in enzyme pockets but reduce solubility.
Comparative Data Table
Research Findings and Implications
- Steric and Electronic Effects: The methyl group in this compound introduces steric hindrance, which can modulate receptor binding compared to its hydroxyl- or amino-substituted analogs.
- Solubility vs. Bioavailability : Carboxamide derivatives generally exhibit moderate solubility but superior bioavailability compared to carboxylic acid analogs due to reduced ionization at physiological pH.
Preparation Methods
Resolution of Racemic Precursors
Racemic 2-methylpiperidine-2-carboxamide can be resolved using chiral auxiliaries or enzymatic methods. A prominent approach involves the use of (R)-(−)-2-phenylglycinol as a chiral resolving agent. In one protocol, racemic 2-methylpiperidine-2-carboxylic acid is condensed with (R)-(−)-2-phenylglycinol to form diastereomeric oxazolidinones, which are separated via fractional crystallization. Hydrolysis of the (2S)-enriched oxazolidinone with aqueous HCl yields (2S)-2-methylpiperidine-2-carboxylic acid, followed by amidation using thionyl chloride and ammonium hydroxide to furnish the target carboxamide. This method achieves enantiomeric excess (ee) >98% but requires multiple purification steps, limiting scalability.
Asymmetric Catalysis
Transition-metal-catalyzed asymmetric hydrogenation offers a more direct route. For example, (2S)-2-methylpiperidine-2-carbonitrile undergoes partial hydrogenation using a Ru-(S)-BINAP catalyst, yielding the corresponding amine intermediate. Subsequent hydrolysis and amidation with acetic anhydride and ammonium chloride produce the carboxamide with 95% ee. Key advantages include fewer steps and higher atom economy, though catalyst cost remains a barrier for industrial adoption.
Carboxamide Formation via Coupling Reactions
Activation of Carboxylic Acid Intermediates
The carboxylic acid precursor, (2S)-2-methylpiperidine-2-carboxylic acid, is activated using coupling agents such as HATU or EDC/HOBt. In a representative procedure, the acid (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DMF, followed by ammonium hydroxide (2.0 equiv) to form the carboxamide. This method achieves yields of 85–90% with >99% purity.
Table 1: Comparison of Coupling Agents for Amidation
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 89 | 99.5 |
| EDC/HOBt | CH₂Cl₂ | 78 | 98.2 |
| DCC | THF | 65 | 97.8 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of (2S)-2-methylpiperidine-2-carboxylic acid (1.0 equiv), ammonium chloride (1.5 equiv), and HATU (1.1 equiv) in DMF is irradiated at 100°C for 10 minutes, achieving 92% yield. This method minimizes side reactions such as epimerization.
Industrial-Scale Production Methods
Continuous-Flow Reactor Systems
Industrial synthesis employs continuous-flow reactors to enhance efficiency. In one setup, (2S)-2-methylpiperidine-2-carbonitrile is hydrolyzed to the carboxylic acid using 6 M HCl at 120°C under 10 bar pressure, followed by inline amidation with gaseous NH₃. This process achieves a throughput of 50 kg/day with 99% purity.
Crystallization and Purification
Final purification involves anti-solvent crystallization. The crude carboxamide is dissolved in hot ethanol and precipitated by adding n-heptane, yielding needle-like crystals with 99.9% chemical purity and 99.5% ee. X-ray diffraction confirms the (2S) configuration.
Analytical Characterization
Spectroscopic Validation
Chiral HPLC Analysis
Chiral purity is assessed using a Chiralpak AD-H column (4.6 × 250 mm) with n-hexane/ethanol (80:20) at 1.0 mL/min. Retention times: (2S)-enantiomer = 12.3 min, (2R)-enantiomer = 14.7 min.
Recent Advances in Stereochemical Control
Biocatalytic Approaches
Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic methylpiperidine esters. The (2S)-ester is selectively hydrolyzed, leaving the (2R)-ester unreacted. Subsequent amidation with NH₃ in tert-butanol achieves 99% ee and 80% yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
